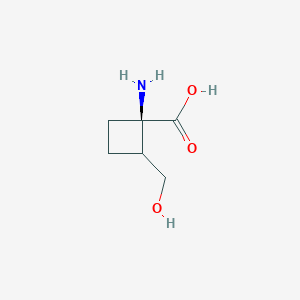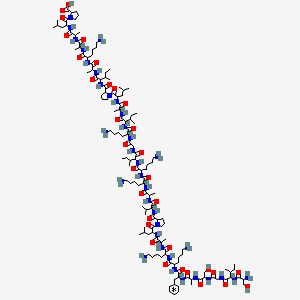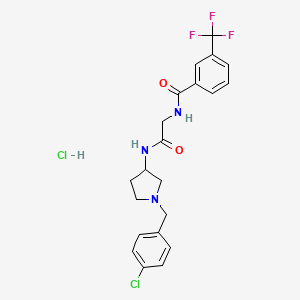
1-(2,5-Dioxopyrrolidin-1-yl)sulfinylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disuccinimidyl sulfoxide is a chemical compound widely used in the field of biochemistry and molecular biology. It is a homobifunctional crosslinker, meaning it can form covalent bonds with two identical functional groups, typically primary amines. This compound is particularly valued for its ability to facilitate the study of protein-protein interactions through crosslinking, which is crucial for understanding the structural and functional dynamics of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disuccinimidyl sulfoxide is synthesized through a reaction involving N-hydroxysuccinimide and a sulfoxide-containing compound. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The process involves the activation of carboxyl groups by carbodiimide reagents, followed by the formation of the sulfoxide linkage .
Industrial Production Methods: In industrial settings, the production of disuccinimidyl sulfoxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions: Disuccinimidyl sulfoxide primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide esters at both ends of the molecule react with primary amines to form stable amide bonds. This reaction is typically carried out in a pH range of 7-9, which is optimal for the reactivity of the NHS esters .
Common Reagents and Conditions:
Reagents: Primary amines, N-hydroxysuccinimide, carbodiimide reagents.
Conditions: pH 7-9, organic solvents like DMF or DMSO, controlled temperature.
Major Products: The major products of reactions involving disuccinimidyl sulfoxide are crosslinked proteins or peptides, where the sulfoxide linkage connects two amino groups within or between protein molecules .
Aplicaciones Científicas De Investigación
Disuccinimidyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and polymers.
Biology: Facilitates the study of protein-protein interactions, protein structure, and dynamics through crosslinking mass spectrometry.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Utilized in the production of stable protein complexes for various biotechnological applications
Mecanismo De Acción
The mechanism of action of disuccinimidyl sulfoxide involves the formation of covalent bonds between the NHS esters and primary amines. This reaction results in the crosslinking of proteins or peptides, which can then be analyzed to determine their structural and functional properties. The sulfoxide linkage is cleavable under specific conditions, allowing for the identification and analysis of crosslinked peptides through mass spectrometry .
Comparación Con Compuestos Similares
Disuccinimidyl suberate: Another homobifunctional crosslinker with a longer spacer arm.
Disuccinimidyl dibutyric urea: A crosslinker with a urea linkage that is also cleavable in mass spectrometry.
Uniqueness: Disuccinimidyl sulfoxide is unique due to its cleavable sulfoxide linkage, which provides distinct advantages in mass spectrometry analysis. This feature allows for the generation of specific fragment ions that facilitate the identification of crosslinked peptides, making it a valuable tool for proteomics research .
Propiedades
Fórmula molecular |
C8H8N2O5S |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
1-(2,5-dioxopyrrolidin-1-yl)sulfinylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O5S/c11-5-1-2-6(12)9(5)16(15)10-7(13)3-4-8(10)14/h1-4H2 |
Clave InChI |
MQFZKOKDGHSGLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)S(=O)N2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14797659.png)





![Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797689.png)
![6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one](/img/structure/B14797696.png)
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanamide](/img/structure/B14797706.png)
![2-Methylpropyl [1-(cyclopropylcarbonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797708.png)

![1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B14797732.png)
![2-[[4-[Bis(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid](/img/structure/B14797736.png)
